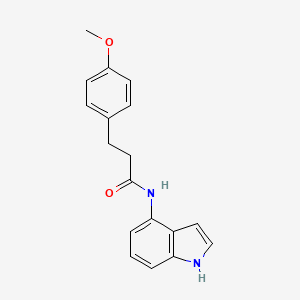

N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide

CAS No.:

Cat. No.: VC14968261

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O2 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C18H18N2O2/c1-22-14-8-5-13(6-9-14)7-10-18(21)20-17-4-2-3-16-15(17)11-12-19-16/h2-6,8-9,11-12,19H,7,10H2,1H3,(H,20,21) |

| Standard InChI Key | ZASGMNLFCBIFBV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CN3 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide consists of three key components:

-

Indole moiety: A bicyclic aromatic system with a nitrogen atom at position 1, providing hydrogen-bonding capabilities.

-

Propanamide linker: A three-carbon chain terminating in an amide group, enabling interactions with biological targets.

-

4-Methoxyphenyl group: A phenyl ring substituted with a methoxy (-OCH₃) group at the para position, enhancing solubility and influencing receptor binding.

The IUPAC name specifies the substitution pattern: the indole nitrogen is at position 4, and the propanamide chain is attached to the indole’s nitrogen atom. Based on structural analysis, the molecular formula is C₁₈H₁₈N₂O₂, yielding a molecular weight of 294.35 g/mol. The methoxy group’s electron-donating properties increase the compound’s lipophilicity (logP ≈ 3.2), suggesting moderate blood-brain barrier permeability .

Synthesis and Structural Optimization

While no explicit synthesis protocol for N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide is documented, analogous compounds provide a roadmap for its preparation. For example, the synthesis of FPR2 agonists like (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide involves multistep strategies :

Key Steps in Analog Synthesis:

-

Aryl-acetonitrile preparation: Starting with methoxy-substituted pyridines or phenyl derivatives, oxidation and functional group interconversions yield intermediates like aryl-acetonitriles .

-

Cyclization and reduction: Reacting aryl-acetonitriles with dibromopentane under basic conditions forms cyclic intermediates, which are reduced to amines using Raney nickel .

-

Amide coupling: Boc-protected tryptophan derivatives are activated with carbonyldiimidazole and condensed with amines to form propanamide backbones .

For N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide, a simplified pathway might involve:

-

Direct coupling of 4-aminoindole with 3-(4-methoxyphenyl)propanoic acid via peptide bond formation.

-

Purification via column chromatography to isolate the desired product.

Mechanism of Action and Biological Activity

Structural analogs of N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide exhibit potent FPR2 agonist activity, which modulates neutrophil-mediated inflammatory responses . FPR2 activation triggers intracellular calcium mobilization, a hallmark of GPCR signaling, and promotes the resolution of inflammation .

Comparative Pharmacological Data:

| Compound | FPR2 EC₅₀ (µM) | FPR1 EC₅₀ (µM) | Selectivity (FPR2/FPR1) |

|---|---|---|---|

| (S)-9a | 0.096 | 0.43 | 4.5:1 |

| (R)-9a | 0.23 | N.A. | >10:1 |

| ML-18 | 0.24 | N.D. | N/A |

Key Observations:

-

The (S)-enantiomer of analog (S)-9a shows higher FPR2 potency (EC₅₀ = 0.096 µM) than its (R)-counterpart (EC₅₀ = 0.23 µM), highlighting stereochemical sensitivity .

-

The 4-methoxyphenyl group in N-(1H-indol-4-yl)-3-(4-methoxyphenyl)propanamide likely occupies subpocket I of FPR2’s binding site, as seen in similar agonists .

Applications in Inflammation Research

FPR2 agonists are investigated for their therapeutic potential in chronic inflammatory diseases, such as rheumatoid arthritis and atherosclerosis. The 4-methoxyphenyl propanamide scaffold contributes to:

-

Enhanced metabolic stability: Methoxy groups reduce oxidative degradation in hepatic microsomes .

-

Receptor subtype selectivity: Bulky substituents (e.g., cyclohexyl groups) improve FPR2 selectivity over FPR1 .

Structural Analogues and SAR Insights

Modifications to the propanamide scaffold significantly alter pharmacological profiles:

Structure-Activity Relationship (SAR) Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume